TP-3654

Descripción general

Descripción

TP-3654 es un compuesto de investigación oral que actúa como un inhibidor altamente selectivo de la quinasa PIM1. La quinasa PIM1 es una quinasa serina/treonina que juega un papel crucial en varios procesos celulares, incluyendo la progresión del ciclo celular, la apoptosis y la regulación transcripcional. This compound ha mostrado beneficios terapéuticos potenciales en el tratamiento de malignidades hematológicas, particularmente la mielofibrosis, al modular vías inducidas por citocinas como PI3K/AKT y JAK/STAT .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de TP-3654 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para asegurar un alto rendimiento y pureza del producto final .

Métodos de Producción Industrial

La producción industrial de this compound sigue una ruta sintética similar a la síntesis a escala de laboratorio, pero se amplía para satisfacer la demanda de ensayos clínicos y la posible comercialización. El proceso implica medidas estrictas de control de calidad para asegurar la consistencia y el cumplimiento de las normas reglamentarias .

Análisis De Reacciones Químicas

Tipos de Reacciones

TP-3654 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, alterando potencialmente su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes sustituyentes en la estructura central, afectando su selectividad y potencia

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean varios nucleófilos y electrófilos en condiciones controladas para lograr la sustitución deseada

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, cada uno con posibles actividades biológicas y aplicaciones terapéuticas diferentes .

Aplicaciones Científicas De Investigación

Myelofibrosis Treatment

A significant application of TP-3654 is in the treatment of myelofibrosis (MF). In preclinical studies, this compound demonstrated the ability to reduce spleen size and bone marrow fibrosis in murine models . In a Phase 1/2 clinical trial, patients receiving this compound experienced substantial symptom improvement and reductions in cytokine levels associated with MF. Notably, 12 out of 13 evaluable patients showed a median total symptom score improvement of 70% .

Bladder Cancer Research

This compound has also been investigated for its potential in treating bladder cancer. Studies have indicated that it can inhibit the proliferation of bladder cancer cell lines (e.g., T24, RT4) and reduce tumor growth in xenograft models . The compound's selectivity profile suggests it may have fewer side effects compared to earlier PIM inhibitors like SGI-1776, making it a promising candidate for further development in urological oncology.

In Vitro Efficacy

In vitro assays have shown that this compound effectively inhibits PIM kinases with an IC50 value of 45 nM against PIM-1 . It was tested against a panel of 336 kinases to assess selectivity and demonstrated minimal off-target effects on hERG channels and cytochrome P450 enzymes, which are critical for drug metabolism .

Combination Therapies

Research indicates that combining this compound with other agents such as ruxolitinib enhances its therapeutic efficacy. This combination resulted in greater reductions in spleen size and normalization of blood leukocyte counts compared to monotherapy . The synergistic effect observed suggests a potential pathway for developing combination therapies for MF.

Data Tables

The following tables summarize key findings from various studies involving this compound:

Case Study 1: Myelofibrosis Patient Response

In a clinical trial involving patients with myelofibrosis treated with this compound, one patient exhibited a total symptom score reduction of 100% after 12 weeks of treatment. This case highlights the potential for this compound to significantly improve quality of life for patients suffering from debilitating symptoms associated with MF .

Case Study 2: Bladder Cancer Cell Lines

In vitro studies using bladder cancer cell lines treated with this compound showed a marked decrease in cell viability compared to untreated controls. The results suggest that this compound could serve as an effective treatment option for patients with advanced bladder cancer who have limited therapeutic options available .

Mecanismo De Acción

TP-3654 ejerce sus efectos inhibiendo selectivamente la quinasa PIM1, que está regulada positivamente en varias malignidades hematológicas. Al inhibir la quinasa PIM1, this compound interrumpe las vías PI3K/AKT y JAK/STAT, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis. Esta inhibición también da como resultado la modulación de genes de respuesta a citocinas y los niveles de factor de crecimiento transformante beta sérico, contribuyendo a sus efectos terapéuticos .

Comparación Con Compuestos Similares

Compuestos Similares

Ruxolitinib: Un inhibidor de la quinasa Janus utilizado para tratar la mielofibrosis.

Pacritinib: Otro inhibidor de la quinasa Janus con un perfil de selectividad diferente.

Momelotinib: Un inhibidor de la quinasa Janus con actividad adicional contra otras quinasas

Singularidad de TP-3654

This compound es único en su alta selectividad para la quinasa PIM1, lo que lo distingue de otros inhibidores de quinasas que se dirigen a múltiples quinasas. Esta selectividad potencialmente reduce los efectos fuera del objetivo y mejora el índice terapéutico. Además, this compound ha mostrado menos inhibición hematopoyética en comparación con otros inhibidores de la quinasa Janus, lo que lo convierte en un candidato prometedor para un mayor desarrollo .

Actividad Biológica

TP-3654 is a selective inhibitor of PIM kinases, particularly PIM-1, which has gained attention in recent years for its potential therapeutic applications in treating myelofibrosis (MF) and bladder cancer. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in preclinical and clinical studies, and safety profile.

Overview of PIM Kinases

PIM kinases are a family of serine/threonine kinases involved in various cellular processes, including cell survival, proliferation, and differentiation. They are often overexpressed in several malignancies, making them attractive targets for cancer therapy. This compound was developed as a second-generation PIM inhibitor with improved selectivity and reduced side effects compared to earlier compounds like SGI-1776.

This compound exhibits submicromolar activity against PIM kinases, with an IC50 value of approximately 45 nM for PIM-1. Its mechanism involves the inhibition of kinase activity, leading to reduced cell proliferation in cancer cell lines. In preclinical studies, this compound demonstrated:

- Inhibition of Tumor Growth : In vivo studies using bladder cancer xenografts showed significant tumor growth reduction due to PIM kinase inhibition .

- Cytokine Reduction : this compound treatment resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and TGF-β, correlating with symptom improvement in patients .

Case Studies

-

Myelofibrosis Treatment : A Phase 1/2 study evaluated this compound in patients with relapsed/refractory MF. Results indicated:

- Spleen Volume Reduction : Achieved in 10 out of 13 evaluable patients (median best change -11%).

- Symptom Improvement : Total symptom score (TSS) improved significantly in 12 out of 13 patients .

- Cytokine Correlation : Patients showing greater cytokine reductions had more significant symptom improvements .

- Bladder Cancer : In bladder cancer cell lines (T24, RT4), this compound effectively inhibited cell proliferation and induced apoptosis, supporting its potential as a therapeutic agent .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical trials:

- Adverse Events : Common treatment-related adverse events included grade 1/2 nausea and vomiting. Serious adverse events were rare, with only isolated cases of diarrhea and decreased platelet counts reported .

- Hematologic Effects : Compared to JAK inhibitors like ruxolitinib, this compound exhibited less hematopoietic toxicity, making it a promising option for patients with MF who are often sensitive to myelosuppression .

Data Summary

The following table summarizes key findings from studies involving this compound:

Propiedades

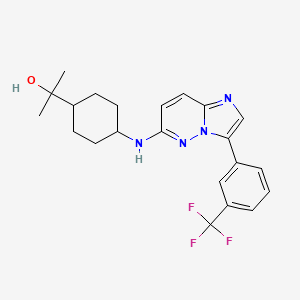

IUPAC Name |

2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N4O/c1-21(2,30)15-6-8-17(9-7-15)27-19-10-11-20-26-13-18(29(20)28-19)14-4-3-5-16(12-14)22(23,24)25/h3-5,10-13,15,17,30H,6-9H2,1-2H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNVABDYQLHODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC(=CC=C4)C(F)(F)F)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361951-15-6 | |

| Record name | TP-3654 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361951156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TP-3654 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOB0N7BOY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.